2-(Diethylamino)pyrimidine-4-carbonitrile
Overview
Description
“2-(Diethylamino)pyrimidine-4-carbonitrile” is a chemical compound with the molecular formula C9H12N4 . It is a solid substance and is used in various chemical reactions .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “2-(Diethylamino)pyrimidine-4-carbonitrile”, often involves multicomponent, Biginelli-type reactions . These reactions are typically carried out using organolithium reagents . The specific synthesis process for “2-(Diethylamino)pyrimidine-4-carbonitrile” is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of “2-(Diethylamino)pyrimidine-4-carbonitrile” is represented by the InChI code: 1S/C9H12N4/c1-3-13(4-2)9-11-6-5-8(7-10)12-9/h5-6H,3-4H2,1-2H3 . This indicates that the molecule consists of 9 carbon atoms, 12 hydrogen atoms, and 4 nitrogen atoms.Physical And Chemical Properties Analysis
“2-(Diethylamino)pyrimidine-4-carbonitrile” is a solid substance . It has a molecular weight of 176.22 and a melting point between 50 - 51 degrees Celsius .Scientific Research Applications
Fluorescent Molecular Sensors
The performance of a series of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives as fluorescent molecular sensors has been studied. These compounds exhibit much higher sensitivity than commercially available probes like 7-diethylamino-4-methylcoumarin (Coumarin 1) and trans-2-(2’,5’-dimethoxyphenyl)ethenyl-2,3,4,5,6-pentafluorobenzene (25ST). Specifically, they excel in monitoring photopolymerization processes of different monomers using the Fluorescence Probe Technique (FPT). Notably, these derivatives accelerate the cationic photopolymerization process initiated with diphenyliodonium photoinitiators, even when the photoinitiator alone does not work. They are particularly efficient for the photoinitiation of cationic polymerization of epoxides and vinyl monomers. As a result, these compounds can serve a dual role:
Heterocyclic Synthesis
The synthesis of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile contributes to the field of heterocyclic compounds. These derivatives are important due to their potential in drug discovery. Their unique polycyclic framework offers a wide range of interesting biological activities, making them valuable targets for further research .
Mechanism of Action
Mode of Action
They can interact with various enzymes and receptors, influencing cellular functions .
Biochemical Pathways
Pyrimidines, in general, are integral components of nucleic acids and are involved in numerous biochemical pathways, including DNA and RNA synthesis, protein synthesis, and cellular metabolism .
Pharmacokinetics
Its molecular weight of 17622 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
As a pyrimidine derivative, it may potentially influence nucleic acid synthesis and other cellular processes .
properties
IUPAC Name |
2-(diethylamino)pyrimidine-4-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c1-3-13(4-2)9-11-6-5-8(7-10)12-9/h5-6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDCVYJSQXNFSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=CC(=N1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00502913 | |
Record name | 2-(Diethylamino)pyrimidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00502913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Diethylamino)pyrimidine-4-carbonitrile | |
CAS RN |
75825-49-9 | |
Record name | 2-(Diethylamino)pyrimidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00502913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.